molecular formula C15H13N5O B2802806 N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide CAS No. 400083-73-0

N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide

Cat. No.: B2802806
CAS No.: 400083-73-0
M. Wt: 279.303
InChI Key: HQLRXDLXEAUGCZ-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is a compound that belongs to the class of nicotinamide derivatives It features a triazole ring, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a metal-free process under continuous-flow conditions.

    Coupling with Nicotinamide: The triazole derivative is then coupled with nicotinamide under microwave irradiation.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the continuous-flow synthesis process. This method is advantageous due to its high yield, selectivity, and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield various reduced forms of the triazole ring .

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is unique due to its combination of a nicotinamide moiety and a triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methylphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-11-4-2-3-5-13(11)19-15(21)12-6-7-14(17-8-12)20-10-16-9-18-20/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLRXDLXEAUGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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